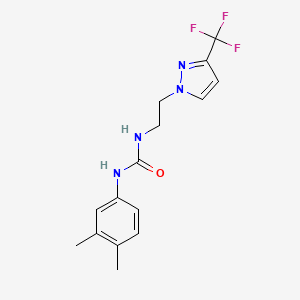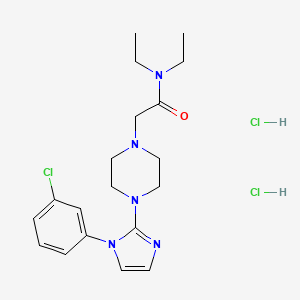
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride is a complex organic compound that features a piperazine ring, an imidazole moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Imidazole Moiety: The imidazole ring is often introduced via cyclization reactions involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the piperazine, imidazole, and chlorophenyl intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry and automated synthesis techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the imidazole moiety.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .
Applications De Recherche Scientifique
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and imidazole moiety are crucial for binding to these targets, modulating their activity and leading to the desired pharmacological effects . The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the imidazole moiety.
2-(4-(4-bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a similar piperazine structure but with different substituents.
Uniqueness
The presence of both the imidazole moiety and the chlorophenyl group in 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride distinguishes it from other similar compounds, potentially offering unique pharmacological properties and applications .
Propriétés
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N,N-diethylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O.2ClH/c1-3-23(4-2)18(26)15-22-10-12-24(13-11-22)19-21-8-9-25(19)17-7-5-6-16(20)14-17;;/h5-9,14H,3-4,10-13,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJDXZXYBYDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
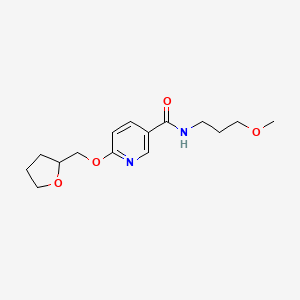



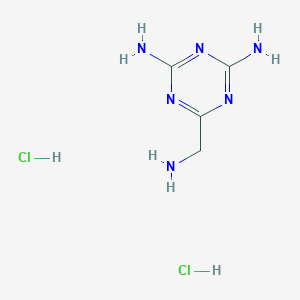
![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)
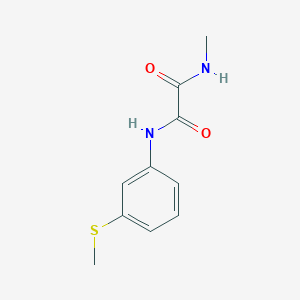
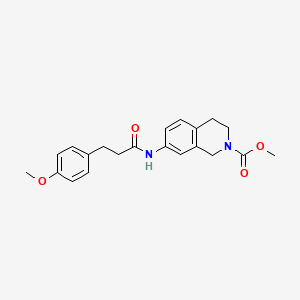
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

